molecular formula C17H19BF2O3 B8208989 (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester

Cat. No.: B8208989
M. Wt: 320.1 g/mol
InChI Key: NSJGRUWYDVALFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further bonded to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The difluoromethoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxynaphthalen-1-yl)boronic acid pinacol ester: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (4-Fluoronaphthalen-1-yl)boronic acid pinacol ester: Contains a fluorine atom instead of a difluoromethoxy group.

    (4-Chloronaphthalen-1-yl)boronic acid pinacol ester: Contains a chlorine atom instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-[4-(difluoromethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BF2O3/c1-16(2)17(3,4)23-18(22-16)13-9-10-14(21-15(19)20)12-8-6-5-7-11(12)13/h5-10,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGRUWYDVALFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.